molecular formula C12H17NO2 B2677579 Methyl 3-amino-4-(tert-butyl)benzoate CAS No. 24812-91-7

Methyl 3-amino-4-(tert-butyl)benzoate

Cat. No.: B2677579
CAS No.: 24812-91-7
M. Wt: 207.273
InChI Key: YTKXSCHMXBZLGF-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(tert-butyl)benzoate is a benzoic acid derivative featuring a methyl ester group, an amino (-NH₂) substituent at the 3-position, and a bulky tert-butyl (-C(CH₃)₃) group at the 4-position of the aromatic ring. The tert-butyl group enhances lipophilicity and metabolic stability, while the amino group provides reactivity for further functionalization, such as amide bond formation or participation in hydrogen bonding .

Properties

IUPAC Name

methyl 3-amino-4-tert-butylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2,3)9-6-5-8(7-10(9)13)11(14)15-4/h5-7H,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKXSCHMXBZLGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-amino-4-(tert-butyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-4-(tert-butyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to high-purity products .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-4-(tert-butyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-amino-4-(tert-butyl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-amino-4-(tert-butyl)benzoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

Methyl 4-Amino-3-(tert-butyl)benzoate Hydrochloride
  • Structure: Positional isomer with amino and tert-butyl groups swapped (amino at 4-position, tert-butyl at 3-position).
  • Key Differences : The altered substitution pattern affects electronic distribution and steric hindrance. The hydrochloride salt form (as in this compound) enhances water solubility compared to the free base form of the target compound .
Ethyl 3-Amino-4-(tert-butylamino)benzoate
  • Structure: Ethyl ester (vs. methyl) and a tert-butylamino (-NH-C(CH₃)₃) group at the 4-position.
  • Key Differences: The ethyl ester increases molecular weight and lipophilicity.

Functional Group Replacements

Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate
  • Structure : Replaces tert-butyl with a 1,2,4-triazole heterocycle.
  • Key Differences : The triazole group introduces hydrogen-bonding capability and aromatic nitrogen atoms, which may enhance binding to biological targets (e.g., enzymes or receptors). This modification significantly increases polarity compared to the tert-butyl group .
Methyl 3-Amino-4-(cyclohexylamino)benzoate
  • Structure: Cyclohexylamino (-NH-cyclohexyl) substituent at the 4-position.
Methyl 3-((tert-Butoxycarbonyl)amino)benzoate
  • Structure: Features a Boc-protected amino group (-NH-Boc) at the 3-position.
  • Key Differences: The Boc group blocks the amino group’s reactivity, making this compound a synthetic intermediate. Deprotection under acidic conditions yields the free amino derivative, highlighting its utility in multi-step syntheses .

Ester Group Variations

Ethyl 3-Amino-4-(tert-butyl)benzoate
  • Structure : Ethyl ester instead of methyl.
  • Key Differences : The longer ethyl chain slightly increases molecular weight (194.2 vs. 207.3 g/mol) and lipophilicity (logP ~2.4), which may influence pharmacokinetic properties such as absorption and half-life .

Physical Properties

  • Melting Point: Related Boc-protected analogs (e.g., methyl 4-((tert-butoxycarbonyl)amino)benzoate) exhibit melting points of 154–156°C, suggesting that the tert-butyl and amino groups contribute to crystalline stability via steric effects and hydrogen bonding .
  • Solubility : The tert-butyl group reduces water solubility, but derivatives with ionizable groups (e.g., hydrochloride salts) show improved aqueous solubility .

Reactivity and Stability

  • Amino Group Reactivity: The free amino group in Methyl 3-amino-4-(tert-butyl)benzoate allows for nucleophilic reactions (e.g., acylation), whereas Boc-protected analogs require deprotection for similar reactivity .
  • Steric Effects: The tert-butyl group hinders electrophilic substitution at adjacent positions on the aromatic ring, directing further modifications to the amino group or ester .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
This compound C₁₂H₁₇NO₂ 207.27 3-NH₂, 4-tert-butyl Not reported
Methyl 4-amino-3-(tert-butyl)benzoate C₁₂H₁₇NO₂ 207.27 4-NH₂, 3-tert-butyl Not reported
Ethyl 3-amino-4-(tert-butyl)benzoate C₁₃H₁₉NO₂ 221.30 Ethyl ester, 3-NH₂, 4-tert-butyl Not reported
Methyl 3-((Boc)amino)benzoate C₁₃H₁₇NO₄ 251.28 3-NH-Boc 154–156

Biological Activity

Methyl 3-amino-4-(tert-butyl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is an aromatic compound characterized by the presence of an amino group and a tert-butyl substituent on the benzoate ring. The molecular formula is C12H17NO2C_{12}H_{17}NO_2, and its structure can be represented as follows:

Structure C12H17NO2\text{Structure }\quad \text{C}_{12}\text{H}_{17}\text{N}\text{O}_2

This compound's unique substituents contribute to its biological properties, influencing its interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In a series of experiments, derivatives of benzoic acid were tested for their ability to inhibit bacterial growth, particularly against strains such as Streptococcus pneumoniae. The compound demonstrated a minimum inhibitory concentration (MIC) that indicates moderate antibacterial activity.

Table 1: Antimicrobial Activity Data

CompoundMIC (μg/mL)Target Organism
This compound32Streptococcus pneumoniae
C3-0058Streptococcus pneumoniae
C3256Streptococcus pneumoniae

The data indicates that modifications to the benzoate structure can significantly affect antimicrobial efficacy. The introduction of different substituents on the aromatic ring has been shown to enhance or diminish activity, emphasizing the importance of SAR in drug design.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have indicated that compounds with similar structural features can inhibit various cancer cell lines, suggesting a promising avenue for further research.

Case Study: Anticancer Efficacy

A study involving several benzoate derivatives assessed their effects on human cancer cell lines. This compound was found to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Key Findings:

  • Cell Lines Tested: A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
  • Mechanism: Induction of apoptosis via mitochondrial pathway activation.
  • Concentration Range: Effective at concentrations ranging from 10 μM to 50 μM.

The biological activity of this compound can be attributed to its ability to interact with key biological macromolecules. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
  • Alteration of Cell Membrane Integrity: The compound may disrupt bacterial cell membranes or induce stress responses in cancer cells.
  • Modulation of Signaling Pathways: It may influence pathways involved in cell growth and apoptosis, leading to reduced viability in cancer cells.

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